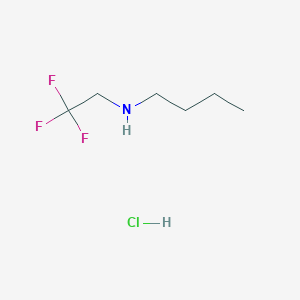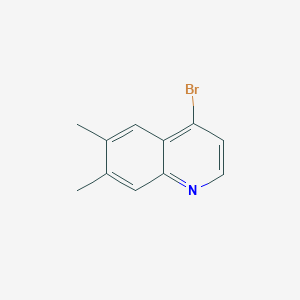
4-Bromo-6,7-dimethylquinoline
Descripción general
Descripción
4-Bromo-6,7-dimethylquinoline is a chemical compound with the molecular formula C11H10BrN . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Bromo-6,7-dimethylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 236.11 .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Various synthesis protocols have been reported for the construction of this scaffold .Physical And Chemical Properties Analysis
4-Bromo-6,7-dimethylquinoline is a solid compound . Its empirical formula is C11H10BrN, and it has a molecular weight of 236.11 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
One of the primary applications of 4-Bromo-6,7-dimethylquinoline lies in its utility as an intermediate for synthesizing various biologically active compounds. For instance, the synthesis of 6-bromo-4-iodoquinoline, an important intermediate for creating GSK2126458, a compound with potential therapeutic applications, involves the use of related bromoquinolines. This process demonstrates the compound's relevance in the pharmaceutical industry, particularly in drug development and the synthesis of compounds with significant biological activities (Wang et al., 2015).
Photolabile Protecting Groups
Research has also explored the use of brominated hydroxyquinolines, such as 8-bromo-7-hydroxyquinoline (BHQ), as photolabile protecting groups. These compounds exhibit greater single-photon quantum efficiency than other established caging groups and possess adequate sensitivity for multiphoton-induced photolysis, making them useful for in vivo applications. This application underscores the compound's role in developing sensitive and efficient methodologies for controlled release of biological messengers or drugs in a spatially and temporally controlled manner (Fedoryak & Dore, 2002).
Novel Chelating Ligands
The compound's utility extends to the synthesis of novel chelating ligands via the Friedländer approach, which allows for the creation of bidentate and tridentate 6-bromoquinoline derivatives. These derivatives can be further utilized to synthesize compounds with unique optical properties, such as high emission quantum yield, which have potential applications in materials science, including the development of new photoluminescent materials (Hu, Zhang, & Thummel, 2003).
Anticancer Agents
Another significant application of related quinoline derivatives is in the development of anticancer agents. Research into N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine highlights the potential of quinoline derivatives as potent apoptosis inducers and efficacious anticancer agents. These compounds exhibit high blood-brain barrier penetration and efficacy in human breast and other mouse xenograft cancer models, pointing to the compound's relevance in oncological research and therapy (Sirisoma et al., 2009).
Safety And Hazards
Direcciones Futuras
While specific future directions for 4-Bromo-6,7-dimethylquinoline are not detailed in the search results, quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Propiedades
IUPAC Name |
4-bromo-6,7-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNBNMARNXFUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653684 | |
| Record name | 4-Bromo-6,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6,7-dimethylquinoline | |
CAS RN |
1070879-35-4 | |
| Record name | Quinoline, 4-bromo-6,7-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)
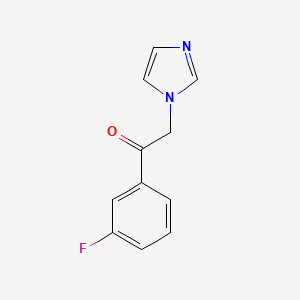
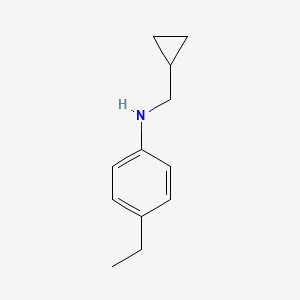
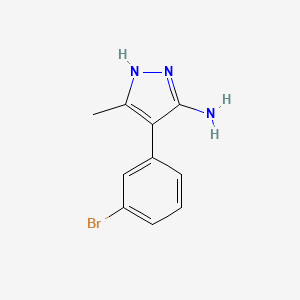
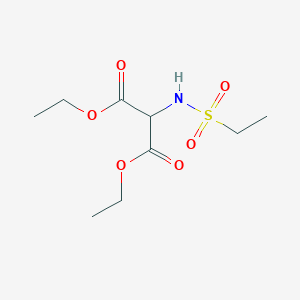
![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)
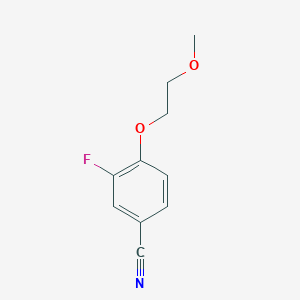
amine](/img/structure/B1438930.png)
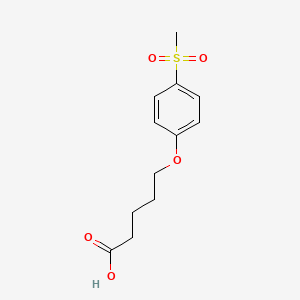
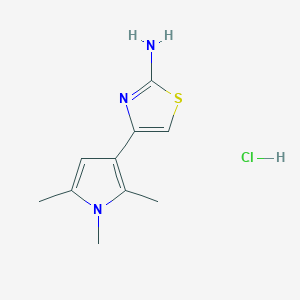
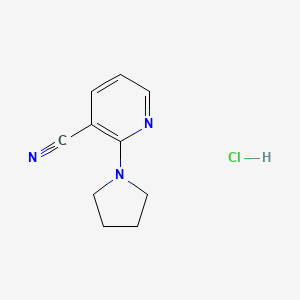
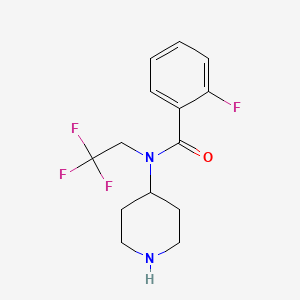
![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)
